tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
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Overview
Description
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a synthetic organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials may include a brominated aromatic compound and a tert-butyl ester, which undergo cyclization in the presence of a base and a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can be compared with other benzoazepine derivatives, such as:
Evacetrapib: Used in the treatment of cardiovascular diseases.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension.
Tolvaptan: A vasopressin antagonist used for the treatment of hyponatremia.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of benzoazepine derivatives in medicinal chemistry.
Properties
Molecular Formula |
C15H20BrNO2 |
---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3 |
InChI Key |
VKALKPQXPARKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
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